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molecular formula C12H19NO B8659018 2-(Aminomethyl)-5-tert-butyl-3-methylphenol

2-(Aminomethyl)-5-tert-butyl-3-methylphenol

Cat. No. B8659018
M. Wt: 193.28 g/mol
InChI Key: XBXVXVQPODLUSD-UHFFFAOYSA-N
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Patent
US07589127B2

Procedure details

To 0.2 g of N-(4-tert-butyl-2-hydroxy-6-methylbenzyl)-2-chloroacetamide from Step A in 10 mL of 95% ethanol was added 1 mL HCl. The resulting mixture was refluxed for 4 h then aged overnight at 50° C. The reaction mixture was concentrated to remove the ethanol and then partitioned between EtOAc and saturated aqueous NaHCO3. The organic layer was dried (Na2SO4), filtered and evaporated to afford the title compound.
Name
N-(4-tert-butyl-2-hydroxy-6-methylbenzyl)-2-chloroacetamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:16]=[C:15]([CH3:17])[C:8]([CH2:9][NH:10]C(=O)CCl)=[C:7]([OH:18])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>C(O)C>[NH2:10][CH2:9][C:8]1[C:15]([CH3:17])=[CH:16][C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])=[CH:6][C:7]=1[OH:18]

Inputs

Step One
Name
N-(4-tert-butyl-2-hydroxy-6-methylbenzyl)-2-chloroacetamide
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(CNC(CCl)=O)C(=C1)C)O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
aged overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 50° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=C(C=C1C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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